N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound with a unique structure that combines elements of indole, triazine, and aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include ethylamine, 3-methylphenylamine, and various catalysts to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in cell growth or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine: shares structural similarities with other indole and triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N6 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)-N-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C22H26N6/c1-4-28(17-10-7-9-16(2)15-17)14-8-13-23-22-24-21-20(25-26-22)18-11-5-6-12-19(18)27(21)3/h5-7,9-12,15H,4,8,13-14H2,1-3H3,(H,23,24,26) |
InChI Key |
JGFMIDJIJGAXPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=NC2=C(C3=CC=CC=C3N2C)N=N1)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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